Antitrypanosomal Activity of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine vs. In-Panel Screening Baseline
In a DNDi-curated phenotypic screen for Human African Trypanosomiasis (HAT), [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine demonstrated measurable inhibition of Trypanosoma brucei brucei (STIB 795 strain) in vitro with an IC50 of 2.54 µM, while exhibiting substantially lower cytotoxicity against human MRC-5 lung fibroblasts (IC50 > 41.67 µM) [1]. This yields a selectivity index (SI = IC50 MRC-5 / IC50 T. brucei) of >16.4-fold, a critical metric for identifying compounds with a therapeutic window in anti-parasitic lead discovery.
| Evidence Dimension | Antitrypanosomal in vitro potency and cytotoxicity-based selectivity index |
|---|---|
| Target Compound Data | IC50: 2.54 µM (T. brucei); IC50 > 41.67 µM (MRC-5); Selectivity Index > 16.4 |
| Comparator Or Baseline | Baseline: DNDi screening panel median hit criteria for acceptable selectivity (typ. SI > 10 required for hit progression) |
| Quantified Difference | Selectivity index > 16.4 exceeds the typical progression threshold of SI > 10 |
| Conditions | In vitro inhibition of T. brucei brucei (STIB 795) and cytotoxicity assay against human MRC-5 lung fibroblasts; data deposited under assay CHEMBL2095144 and CHEMBL2095143 respectively (ChEMBL). |
Why This Matters
This establishes a quantified selectivity window that distinguishes the compound from potentially cytotoxic analogs in the same screening library and supports prioritization for anti-parasitic lead optimization.
- [1] ChEMBL Database. Activity IDs 11032897 (STIB 795 IC50) and 11032896 (MRC-5 IC50) for CHEMBL2094578. Accessed 2026-04-28. View Source
